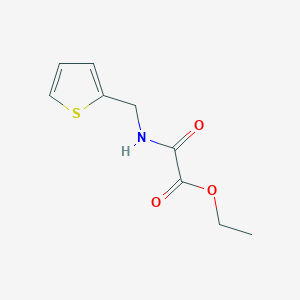

Ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate and related compounds involves complex reactions yielding significant intermediates for further chemical studies. For example, the synthesis and crystal structure determination of a closely related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, highlight the intricate steps involved in producing such molecules (Lee et al., 2009).

Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate derivatives often features interesting conformations and bonding patterns, such as intermolecular hydrogen bonding and π-π stacking. These structural characteristics are crucial for understanding the compound's reactivity and interaction with biological targets (Lee et al., 2009).

Chemical Reactions and Properties

Ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate participates in various chemical reactions, leading to a diverse range of products with potential pharmacological activities. Microwave-assisted synthesis methods have been developed to produce derivatives exhibiting anti-inflammatory, analgesic, and antioxidant activities, demonstrating the compound's versatile reactivity and application in medicinal chemistry (Attimarad et al., 2017).

Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis and Pharmacological Activities

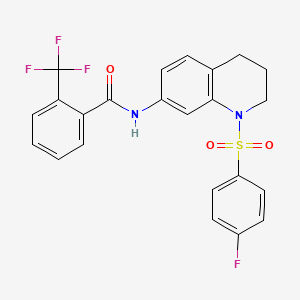

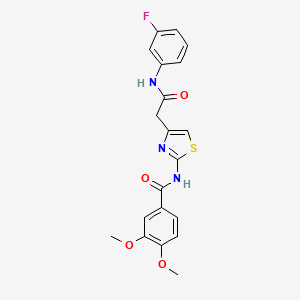

- A study conducted by Attimarad, Khedr, and Aldhubiab (2017) explored the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their pharmacological properties. These compounds exhibited significant anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin. Additionally, they showed antioxidant activity similar to ascorbic acid, making them potentially useful in various therapeutic applications (Attimarad, Khedr, & Aldhubiab, 2017).

Effects on Learning and Memory in Mice

- Jiang Jing-ai (2006) synthesized derivatives of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate and tested their effects on learning and memory in mice. This research suggests potential cognitive benefits of these compounds, highlighting their relevance in neurological studies (Jiang Jing-ai, 2006).

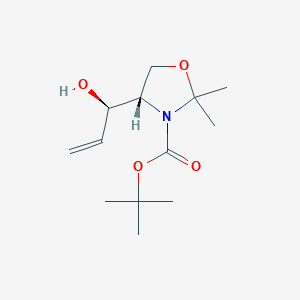

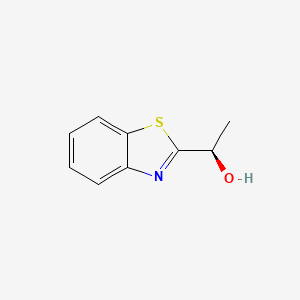

Catalytic Asymmetric Hydrogenation in Synthesis of Cognitive Enhancers

- Li et al. (2011) demonstrated the use of catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate in the formal synthesis of the cognitive enhancer T-588. This highlights its application in the synthesis of complex therapeutic molecules (Li et al., 2011).

Synthesis of Local Anesthetic and Antiarrhythmic Agents

- A research by Al-Obaid et al. (1998) on ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates revealed their potential as local anesthetic and antiarrhythmic agents. These findings contribute to the development of new pharmacological agents (Al-Obaid et al., 1998).

Potent Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases

- Riadi et al. (2021) synthesized a new derivative of ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate, which showed potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent (Riadi et al., 2021).

Synthesis and Antimicrobial Evaluation of Thiophene Derivatives

- Sable, Ganguly, and Chaudhari (2014) developed a one-pot synthesis method for tetra-substituted thiophene derivatives using ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate. These compounds were evaluated for antimicrobial activity, indicating their potential in combating microbial infections (Sable, Ganguly, & Chaudhari, 2014).

Synthesis of Pyran, Pyridine, and Pyridazine Derivatives

- Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) used ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates for the synthesis of pyran, pyridine, and pyridazine derivatives. This highlights its utility in the creation of a wide range of heterocyclic compounds (Mohareb et al., 2004).

Synthesis of New Compounds from Marine Fungus

- Wu et al. (2010) isolated new compounds from the marine fungus Penicillium sp., using ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate. This research contributes to the discovery of novel bioactive compounds from marine sources (Wu et al., 2010).

Safety and Hazards

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

IUPAC Name |

ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERQHWRTSHHBIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-2-(thiophen-2-ylmethylamino)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2494324.png)

![3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2494329.png)

![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)

![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2494340.png)

![5-Benzyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2494344.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2494346.png)